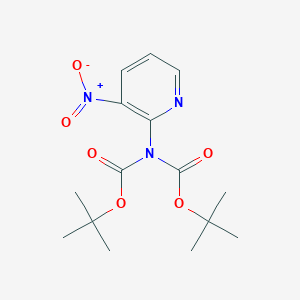

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC13577214

Molecular Formula: C15H21N3O6

Molecular Weight: 339.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O6 |

|---|---|

| Molecular Weight | 339.34 g/mol |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3 |

| Standard InChI Key | SDKVOBASBFCVML-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula CHNO and a molecular weight of 339.34 g/mol . Its IUPAC name is tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate, reflecting the presence of two tert-butoxycarbonyl (Boc) groups and a nitro-substituted pyridine ring . Key structural features include:

-

A pyridine ring with a nitro group at the 3-position.

-

Two Boc groups acting as protecting agents for the amine functionality.

Physicochemical Properties

-

Solubility: Limited data suggest moderate solubility in polar aprotic solvents like dichloromethane or dimethylformamide .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 339.34 g/mol | |

| Density | 1.249 g/cm³ | |

| Boiling Point | 418.7 °C |

Synthesis and Production

Synthetic Route

The compound is typically synthesized via a two-step reaction:

-

Protection of 2-Amino-3-Nitropyridine:

Reaction of 2-amino-3-nitropyridine with di-tert-butyl dicarbonate (BocO) under inert conditions . The Boc groups shield the amine from undesired reactions during subsequent synthetic steps. -

Purification:

Column chromatography or recrystallization yields the final product with ~95% purity .

Raw Materials and Byproducts

-

Primary Reagents:

-

Byproducts:

-

Unreacted BocO and minor regioisomers, which are removed during purification.

-

Applications and Uses

Role in Organic Synthesis

The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis:

-

Amine Protection: The Boc groups stabilize the amine during multi-step reactions, enabling selective functionalization of the pyridine ring .

-

Nitro Reduction: The nitro group can be reduced to an amine (-NH), facilitating further derivatization .

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| A.J Chemicals | New Delhi, IN | 95% | 1 g, 5 g |

| Chemcia Scientific | United States | 95% | 1 g, 10 g |

| BLD Pharm | China | 95% | 5 g, 25 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume